molecular formula C8H7F B14741981 1-Fluorocycloocta-1,3,5,7-tetraene CAS No. 1884-66-8

1-Fluorocycloocta-1,3,5,7-tetraene

Cat. No.: B14741981
CAS No.: 1884-66-8
M. Wt: 122.14 g/mol
InChI Key: MITQXVFUTKIVSZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Fluorocycloocta-1,3,5,7-tetraene is a fluorinated derivative of cyclooctatetraene, a polyunsaturated hydrocarbon

Preparation Methods

The synthesis of 1-Fluorocycloocta-1,3,5,7-tetraene can be achieved through several methods. One common approach involves the fluorination of cyclooctatetraene using a fluorinating agent such as Selectfluor. The reaction typically occurs under mild conditions, with the fluorinating agent being added to a solution of cyclooctatetraene in an appropriate solvent. The reaction mixture is then stirred at room temperature until the desired product is formed.

Chemical Reactions Analysis

1-Fluorocycloocta-1,3,5,7-tetraene undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of fluorinated cyclooctatetraene derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of partially or fully hydrogenated products.

    Substitution: The fluorine atom in this compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield fluorinated cyclooctatetraene epoxides, while reduction could produce fluorinated cyclooctane derivatives.

Scientific Research Applications

1-Fluorocycloocta-1,3,5,7-tetraene has several applications in scientific research:

    Chemistry: This compound is used as a building block for the synthesis of more complex fluorinated organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: Fluorinated compounds are often used in biological studies due to their ability to interact with biological molecules in unique ways. This compound may be used in studies involving enzyme inhibition or receptor binding.

    Medicine: Fluorinated compounds are important in medicinal chemistry for the development of pharmaceuticals. This compound could be explored for its potential therapeutic properties.

    Industry: In the industrial sector, fluorinated compounds are used in the production of materials with special properties, such as increased chemical resistance or stability. This compound may find applications in the development of advanced materials.

Mechanism of Action

The mechanism by which 1-Fluorocycloocta-1,3,5,7-tetraene exerts its effects depends on the specific context of its use. In chemical reactions, the fluorine atom can influence the reactivity and stability of the compound. In biological systems, the fluorine atom may interact with enzymes or receptors, potentially inhibiting or modifying their activity. The exact molecular targets and pathways involved would require further experimental investigation.

Comparison with Similar Compounds

1-Fluorocycloocta-1,3,5,7-tetraene can be compared with other fluorinated cyclooctatetraene derivatives and similar compounds:

    Cyclooctatetraene: The non-fluorinated parent compound, which has different reactivity and properties due to the absence of the fluorine atom.

    1-Chlorocycloocta-1,3,5,7-tetraene: A chlorinated analogue with different chemical and physical properties.

    1-Bromocycloocta-1,3,5,7-tetraene: A brominated analogue that may have similar reactivity but different steric and electronic effects.

The uniqueness of this compound lies in the presence of the fluorine atom, which can significantly alter the compound’s reactivity, stability, and interactions with other molecules.

Properties

CAS No.

1884-66-8

Molecular Formula

C8H7F

Molecular Weight

122.14 g/mol

IUPAC Name

fluorocyclooctatetraene

InChI

InChI=1S/C8H7F/c9-8-6-4-2-1-3-5-7-8/h1-7H

InChI Key

MITQXVFUTKIVSZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=CC(=CC=C1)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.